N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide
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Overview
Description
N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide is an organic compound with a complex structure that includes methoxy, methylsulfonamido, phenoxy, and formamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of 2-methoxy-4-methylbenzenesulfonamide with a phenoxy-substituted benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonamido groups can be oxidized under specific conditions.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the formamide group can produce an amine .
Scientific Research Applications
N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methylsulfonamido groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylbenzenesulfonamide: Shares the methoxy and methylsulfonamido groups but lacks the phenoxy and formamide groups.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains similar functional groups but has a different core structure.
Uniqueness
N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-24-16-9-14(19-26(2,22)23)17(25-12-6-4-3-5-7-12)8-13(16)15(21)10-18-11-20/h3-9,11,19H,10H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFGHIVRJWQONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CNC=O)OC2=CC=CC=C2)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441922 |
Source
|
Record name | AGN-PC-0N6SW3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149456-98-4 |
Source
|
Record name | AGN-PC-0N6SW3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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